molecular formula C12H8N6O8 B13032246 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Cat. No.: B13032246
M. Wt: 364.23 g/mol
InChI Key: DDGGMOSEPFRGLR-UHFFFAOYSA-N
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Description

7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multistep reactionsFor instance, the tetrazolyl group can be introduced via a multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction using NiO nanoparticles as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity. The process may also involve the use of environmentally friendly solid catalysts to reduce toxic waste .

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy and dinitro groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The presence of the tetrazolyl group allows for strong binding interactions with metal ions and other biomolecules, which can modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methoxymethoxy)-6,8-dinitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of methoxymethoxy, dinitro, and tetrazolyl groups attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H8N6O8

Molecular Weight

364.23 g/mol

IUPAC Name

7-(methoxymethoxy)-6,8-dinitro-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C12H8N6O8/c1-24-4-25-10-7(17(20)21)3-5-2-6(11-13-15-16-14-11)12(19)26-9(5)8(10)18(22)23/h2-3H,4H2,1H3,(H,13,14,15,16)

InChI Key

DDGGMOSEPFRGLR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)[N+](=O)[O-]

Origin of Product

United States

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